molecular formula C8H14ClN3 B3026596 4-(1H-imidazol-1-yl)piperidine hydrochloride CAS No. 1023595-06-3

4-(1H-imidazol-1-yl)piperidine hydrochloride

Cat. No. B3026596
CAS RN: 1023595-06-3
M. Wt: 187.67
InChI Key: UMLNFIRWLHGMFR-UHFFFAOYSA-N
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Description

“4-(1H-imidazol-1-yl)piperidine hydrochloride” is a chemical compound with the molecular formula C8H13N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string [H]Cl.[H]Cl.N1(CC2CCNCC2)C=NC=C1 . This indicates that the compound contains a piperidine ring attached to an imidazole ring, with two chloride ions associated with it .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The molecular weight of the compound is 151.21 . It has a melting point of 153-154°C .

Scientific Research Applications

Enzyme Inhibition

4-(1H-imidazol-1-yl)piperidine hydrochloride may have relevance in the context of enzyme inhibition, particularly in the modulation of Cytochrome P450 (CYP) isoforms. The selectivity and potency of chemical inhibitors for various CYP isoforms are crucial for understanding drug-drug interactions and metabolism. For example, compounds like 3-(2-methyl-1H-imidazol-1-yl)pyridine have been considered as potential selective inhibitors for CYP2A6, highlighting the importance of imidazole-containing structures in enzyme inhibition research (Khojasteh et al., 2011).

Drug Design and Development

Imidazole derivatives, including structures similar to this compound, are integral to the development of new therapeutic agents. Their diverse pharmacological activities have been explored in various studies, showing potential in antimicrobial, antifungal, and even antitumor applications. The synthesis and modification of such compounds have been the subject of extensive research, aiming to discover new drugs with improved efficacy and safety profiles (Sharma et al., 2016).

Antimicrobial Activity

The antimicrobial potential of imidazole compounds has been a significant area of investigation, with studies focusing on their ability to combat microbial resistance. This research is vital in the ongoing fight against drug-resistant bacterial infections, and derivatives of this compound could play a role in developing new antimicrobial agents. The exploration of imidazole's effects on various microbial organisms underscores the chemical's potential in addressing emerging microbial threats (Sanapalli et al., 2022).

Pharmacophore Design

Imidazole-based structures are also crucial in the pharmacophore design for kinase inhibitors, particularly those targeting p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory responses. The design and synthesis of compounds with imidazole scaffolds have led to the development of selective inhibitors that can modulate kinase activity, potentially leading to new treatments for inflammatory diseases (Scior et al., 2011).

DNA Interaction Studies

Compounds like this compound may also find applications in the study of DNA interactions, particularly as minor groove binders. Understanding how such molecules interact with DNA can provide insights into the mechanisms of action of various drugs and lead to the development of novel therapeutic agents targeting specific DNA sequences or structures (Issar & Kakkar, 2013).

properties

IUPAC Name

4-imidazol-1-ylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-3-9-4-2-8(1)11-6-5-10-7-11;/h5-9H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLNFIRWLHGMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697874
Record name 4-(1H-Imidazol-1-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1023595-06-3
Record name 4-(1H-Imidazol-1-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Imidazol-1-yl-piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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